molecular formula C20H16BrNO B1602148 (E)-N-(2-(Benzyloxy)-4-bromobenzylidene)aniline CAS No. 914777-35-8

(E)-N-(2-(Benzyloxy)-4-bromobenzylidene)aniline

Cat. No. B1602148
CAS RN: 914777-35-8
M. Wt: 366.2 g/mol
InChI Key: OVBODOPJESIMTC-UHFFFAOYSA-N
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Description

(E)-N-(2-(Benzyloxy)-4-bromobenzylidene)aniline, also known as BBBA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. BBBA is a member of the Schiff base family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of (E)-N-(2-(Benzyloxy)-4-bromobenzylidene)aniline is not fully understood, but it is believed to act through multiple pathways. (E)-N-(2-(Benzyloxy)-4-bromobenzylidene)aniline has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. It also inhibits the production of reactive oxygen species (ROS) and reduces oxidative stress in cells. (E)-N-(2-(Benzyloxy)-4-bromobenzylidene)aniline has also been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase.
Biochemical and Physiological Effects:
(E)-N-(2-(Benzyloxy)-4-bromobenzylidene)aniline has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. (E)-N-(2-(Benzyloxy)-4-bromobenzylidene)aniline has also been shown to reduce oxidative stress in cells by increasing the activity of antioxidant enzymes. Additionally, (E)-N-(2-(Benzyloxy)-4-bromobenzylidene)aniline has been shown to inhibit the growth and proliferation of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-N-(2-(Benzyloxy)-4-bromobenzylidene)aniline is its ease of synthesis and purification. (E)-N-(2-(Benzyloxy)-4-bromobenzylidene)aniline is also relatively stable and can be stored for long periods of time. However, one of the main limitations of (E)-N-(2-(Benzyloxy)-4-bromobenzylidene)aniline is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of (E)-N-(2-(Benzyloxy)-4-bromobenzylidene)aniline. One potential direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another potential direction is to study its mechanism of action in more detail, in order to better understand its biological effects. Additionally, future studies could focus on improving the solubility of (E)-N-(2-(Benzyloxy)-4-bromobenzylidene)aniline, in order to make it more suitable for use in various experiments.
In conclusion, (E)-N-(2-(Benzyloxy)-4-bromobenzylidene)aniline is a promising compound with diverse biological activities. Its ease of synthesis and purification, along with its potential therapeutic properties, make it an interesting compound for further study. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.

Scientific Research Applications

(E)-N-(2-(Benzyloxy)-4-bromobenzylidene)aniline has been studied extensively for its potential medicinal properties. It has been shown to exhibit anticancer, antibacterial, antifungal, and anti-inflammatory activities. (E)-N-(2-(Benzyloxy)-4-bromobenzylidene)aniline has been tested against various cancer cell lines, including breast cancer, lung cancer, and liver cancer, and has shown promising results in inhibiting the growth and proliferation of cancer cells.

properties

IUPAC Name

1-(4-bromo-2-phenylmethoxyphenyl)-N-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO/c21-18-12-11-17(14-22-19-9-5-2-6-10-19)20(13-18)23-15-16-7-3-1-4-8-16/h1-14H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBODOPJESIMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)C=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50580347
Record name (E)-1-[2-(Benzyloxy)-4-bromophenyl]-N-phenylmethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50580347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(Benzyloxy)-4-bromobenzylidene)aniline

CAS RN

914777-35-8
Record name (E)-1-[2-(Benzyloxy)-4-bromophenyl]-N-phenylmethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50580347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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